molecular formula C11H11N3S B2852808 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline CAS No. 81934-12-5

3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline

Cat. No.: B2852808
CAS No.: 81934-12-5
M. Wt: 217.29
InChI Key: BOKOYYZHDOIYIM-UHFFFAOYSA-N
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Description

3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline is a heterocyclic compound that features an imidazo-thiazole ring fused with an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo-thiazole ring . The reaction conditions often involve heating the reagent mixture in a solvent such as benzene for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial solvents, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazo-thiazole ring to its dihydro form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-6,10H,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKOYYZHDOIYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C=CS2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614012
Record name 3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155861-24-8
Record name 3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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